![molecular formula C17H13N5S B2372587 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891103-08-5](/img/structure/B2372587.png)
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a benzylsulfanyl group, and a pyridin-2-yl substituent.
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Compounds with a similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways, potentially affecting cellular processes such as cell proliferation, inflammation, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these properties could be predicted using computational methods.
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against various cancer cell lines . For instance, some compounds have been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes, and downregulate anti-apoptotic genes .
Preparation Methods
The synthesis of 3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine involves several steps, typically starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions, and the pyridin-2-yl group is added through coupling reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolo[4,3-b]pyridazine core.
Scientific Research Applications
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as an antibacterial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Comparison with Similar Compounds
3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, similar to the triazolo[4,3-b]pyridazine scaffold.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity and shares structural similarities with the triazolo[4,3-b]pyridazine core.
Triazolothiadiazine: Another heterocyclic compound with diverse pharmacological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
3-benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-6-13(7-3-1)12-23-17-20-19-16-10-9-15(21-22(16)17)14-8-4-5-11-18-14/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADJHWMUMAZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2372507.png)
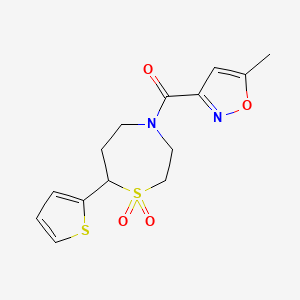
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)
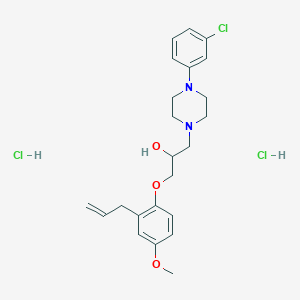
![5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2372514.png)
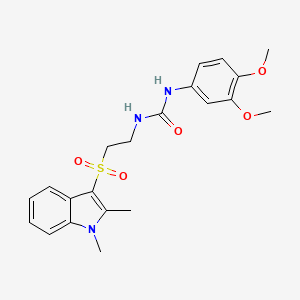
![N4-(3-chlorophenyl)-1-methyl-N6-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2372517.png)
![2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372519.png)
![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)
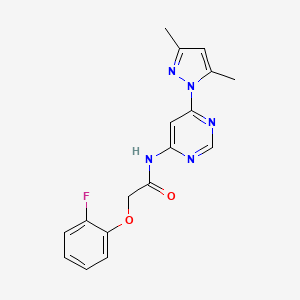
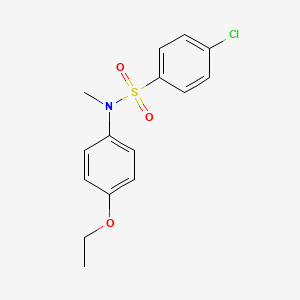
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PYRIDINE-3-SULFONAMIDE](/img/structure/B2372527.png)
